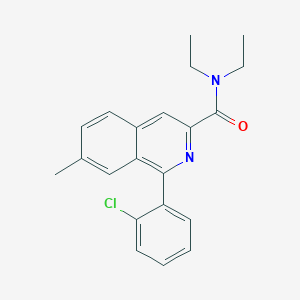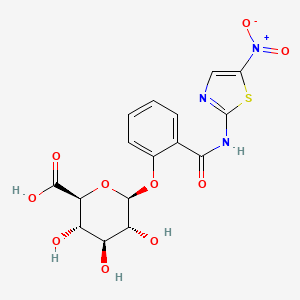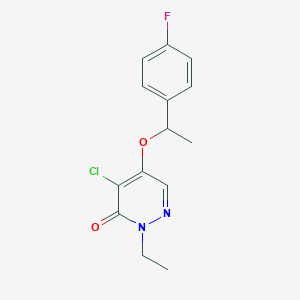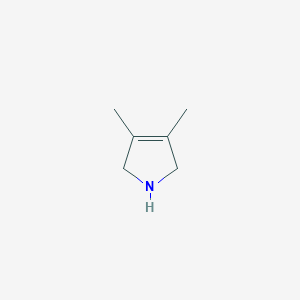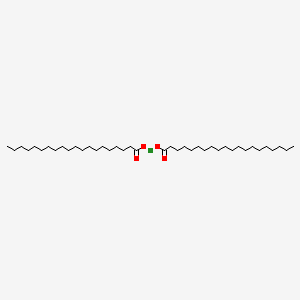![molecular formula C17H18N2O2S B15215841 N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide CAS No. 668419-61-2](/img/structure/B15215841.png)
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is a compound that features an indole moiety linked to a benzenesulfonamide group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The benzenesulfonamide group is known for its role in pharmaceuticals, particularly as a functional group in sulfa drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-indol-3-yl)propan-2-yl]carbamate
- 1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium, bromide
- B-Methyl-6-chloromelatonin
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is unique due to its combination of the indole and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
668419-61-2 |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13(19-22(20,21)15-7-3-2-4-8-15)11-14-12-18-17-10-6-5-9-16(14)17/h2-10,12-13,18-19H,11H2,1H3 |
InChI Key |
QSGUHKRLWJUOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


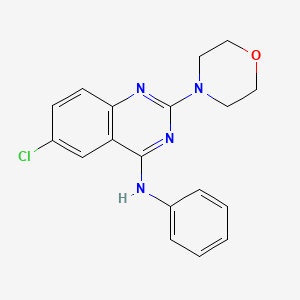
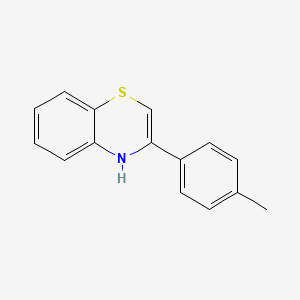
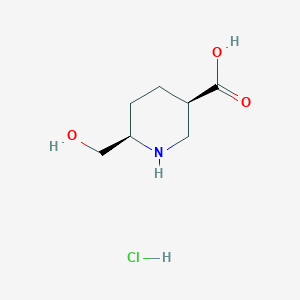
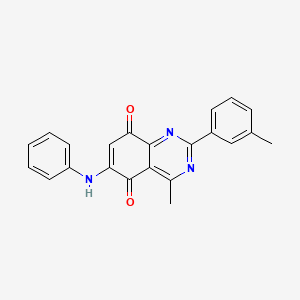

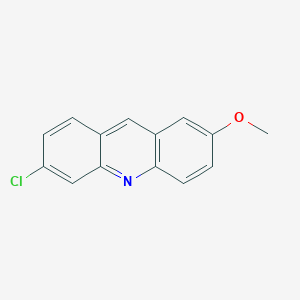
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
